![molecular formula C16H15N5O3S B2364034 N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448076-27-4](/img/structure/B2364034.png)

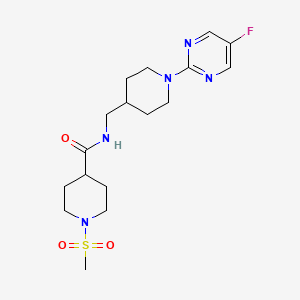

N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives usually involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds1. The synthesis of furan carboxamides, on the other hand, typically involves the reaction of furan carboxylic acids with amines2.

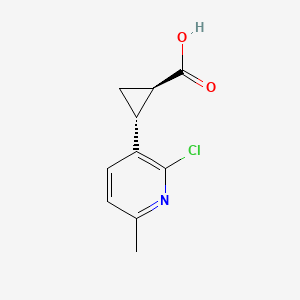

Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms1. Furan carboxamides, on the other hand, consist of a five-membered ring with four carbon atoms and one oxygen atom, attached to a carboxamide group2.

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations1. Furan carboxamides can also undergo various chemical reactions, including hydrolysis, reduction, and condensation2.

Physical And Chemical Properties Analysis

Pyrazoles are usually solid at room temperature and are highly soluble in water and other polar solvents1. Furan carboxamides are also usually solid at room temperature and have varying degrees of solubility in different solvents2.

科学的研究の応用

Heterocyclic Compound Synthesis

Research by Sanad and Mekky (2018) demonstrated the use of enaminones incorporating dibromobenzofuran moieties as versatile precursors for novel azines, azolotriazines, and other heterocyclic compounds through reactions with aromatic diazonium chloride and acetonitrile derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and materials science Sanad & Mekky, 2018.

Antiprotozoal Agents

Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, demonstrating strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, indicating potential applications in developing new treatments for protozoal infections Ismail et al., 2004.

Anticancer and Antimicrobial Activities

Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones and their reactions with active methylene compounds, leading to substituted pyridine derivatives and other heterocyclic compounds. The research highlighted the potential anticancer and antimicrobial activities of these compounds, suggesting applications in the development of new therapeutic agents Riyadh, 2011.

Antimicrobial Activity

Abunada et al. (2008) investigated the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. This research contributes to understanding the antimicrobial potential of heterocyclic compounds, indicating the relevance of such studies in identifying new antimicrobial agents Abunada et al., 2008.

Synthesis and Biological Evaluation

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with significant cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition. This highlights the potential use of similar compounds in cancer research and as anti-inflammatory agents Rahmouni et al., 2016.

Safety And Hazards

The safety and hazards of pyrazoles and furan carboxamides depend on their specific structures. Some pyrazoles and furan carboxamides are safe for use in humans and are used as therapeutic agents, while others can be toxic or hazardous21.

将来の方向性

The future directions of research on pyrazoles and furan carboxamides will likely involve the synthesis of new derivatives with improved biological activities and reduced side effects. There is also likely to be continued research into the mechanisms of action of these compounds and their potential uses in the treatment of various diseases21.

Please note that this is a general analysis and the specific properties of “N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide” may vary. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed.

特性

IUPAC Name |

N-[5-(2-pyrazol-1-ylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S/c22-14(9-21-5-1-4-17-21)20-6-2-12-13(8-20)25-16(18-12)19-15(23)11-3-7-24-10-11/h1,3-5,7,10H,2,6,8-9H2,(H,18,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFGKSRVLCAGBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CN4C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)

![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)